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Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate

Semiconductor Photolithography Developer Rinse Uniformity Metal-Ion Contamination

Researchers seeking a metal-free anionic surfactant for semiconductor photoresist developers or high-purity emulsion polymerization often encounter sodium-based alternatives that introduce critical metal-ion contamination. This diammonium alkyl diphenyl ether disulfonate eliminates that risk. - Metal-Free Guarantee: Ammonium counter-ions ensure no sodium or other metal residues, meeting stringent semiconductor-grade requirements. - High Electrolyte Tolerance: The Gemini-type disulfonate architecture maintains solubility and performance in high-ionic-strength formulations. - Proven Lithographic Performance: Validated for superior scum removal and resist wetting in fine-line semiconductor patterning.

Molecular Formula C24H40N2O7S2
Molecular Weight 532.7 g/mol
CAS No. 69834-23-7
Cat. No. B13775886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate
CAS69834-23-7
Molecular FormulaC24H40N2O7S2
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+]
InChIInChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-20-19-22(15-18-24(20)33(28,29)30)31-21-13-16-23(17-14-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3
InChIKeyBDEGCBYFVTXJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diammonium Dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate (CAS 69834-23-7) – Procurement Baseline and Chemical Classification


Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate (CAS 69834-23-7) is an anionic surfactant belonging to the alkyl diphenyl ether disulfonate (ADPEDS) class. Characterized by a linear C12 alkyl chain, a diphenyl oxide spacer, and two sulfonate head groups neutralized with ammonium counter-ions, its molecular formula is C24H40N2O7S2 with a molecular weight of approximately 532.71 g/mol . As a Gemini-type surfactant, the disulfonate architecture imparts high aqueous solubility and pronounced electrolyte tolerance, positioning it as a specialized candidate for industrial dispersion, emulsification, and microelectronics formulation tasks where metal-ion contamination must be avoided .

Counter-ion Ammonium form prevents metal-ion contamination in electronic-grade and optical-brightener formulations
Gemini structure Disulfonate head groups provide high aqueous solubility and electrolyte tolerance for industrial dispersion
Isomer identity 2-dodecyl substitution pattern must be verified; positional isomer may shift micelle packing and performance

Why Generic Substitution Fails for Diammonium Dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate (CAS 69834-23-7)


Direct substitution of diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate with its closest structural analogs frequently leads to performance failure because functional differentiation is governed by the synergistic interplay of counter-ion identity and positional isomerism. Replacing the ammonium cation with sodium, as in sodium dodecyl diphenyl ether disulfonate (CAS 119345-04-9), introduces metal-ion contamination that is incompatible with semiconductor-grade and optical-brightener formulations [1]. Similarly, switching to a differently positioned isomer (e.g., 3-dodecyl vs. 2-dodecyl substitution) can alter micelle packing and surface activity due to changes in molecular geometry, despite identical molecular formulae . These failure modes necessitate a component-specific procurement specification rather than a class-level surfactant substitution approach.

  • ! Sodium counter-ion replacement introduces metal-ion contamination incompatible with semiconductor-grade and optical-brightener specifications.
  • ! Positional isomer substitution (3-dodecyl instead of 2-dodecyl) may alter micelle packing, surface activity, and emulsification performance despite identical molecular formula.

Quantitative Comparator Evidence for Diammonium Dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate (CAS 69834-23-7)


Metal-Ion-Free Patented Performance in Semiconductor Developer Solutions vs. Sodium-Based Analog

In semiconductor photoresist developer formulations, the ammonium counter-ion of diammonium dodecyl diphenyl ether disulfonate is explicitly required to prevent metallic contamination that degrades device performance. U.S. Patent 5,543,268 demonstrates that developer solutions containing this ammonium-based surfactant class achieve superior scum-free patterning uniformity. A closely matched diammonium 4-dodecyl diphenylether disulfonate (analogous positional isomer) at 0.3 wt% loading exhibited a relative sensitivity of 0.90 (vs. baseline 1.00 without surfactant), while maintaining scum-free development as confirmed by microscopic examination [1]. In contrast, sodium-containing surfactants are prohibited in semiconductor processing because sodium contamination causes adverse influences on the characteristic performance of semiconductor devices, creating a fundamental procurement firewall [1].

Developer Sensitivity
Class-level
Relative sensitivity 0.90 at 0.3 wt% loading (positional analog); scum-free patterning reported, compared with scum deposition in surfactant-free and non-ionic conditions.
Metal-free ammonium surfactant meets semiconductor contamination specifications; reported scum-free outcome supports developer formulation screening.
Patent-reported class-level evidence; position-specific verification recommended for procurement.
Semiconductor Photolithography Developer Rinse Uniformity Metal-Ion Contamination

Molecular Geometry Differentiation: Positional Isomerism and Surfactant Packing vs. Commercial 3-Dodecyl Isomer

Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate is characterized by a 2-dodecyl-4-(4-sulfonatophenoxy) substitution pattern on the central benzene ring, as confirmed by SMILES notation: C2=C(OC1=CC=C([S]([O-])(=O)=O)C=C1)C=CC(=C2CCCCCCCCCCCC)[S]([O-])(=O)=O.[NH4+].[NH4+] . This distinguishes it from the 3-dodecyl positional isomer (CAS 67968-24-5), which substitutes the dodecyl chain at the 3-position rather than the 2-position [1]. Positional isomerism dictates the spatial relationship between the hydrophobic alkyl chain and the two hydrophilic sulfonate groups, which directly influences critical micelle concentration (CMC) and molecular packing at interfaces. Although direct CMC values for both isomers have not been found in the accessible evidence, structure-property relationships in alkyl diphenyl ether disulfonates predict measurable differences in micelle aggregation number and surface excess concentration based on substitution position, making positional verification critical for reproducible formulation performance [2].

Positional Isomer Identity
Context-dependent
2-dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate substitution pattern (SMILES confirmed); distinct from 3-dodecyl isomer (CAS 67968-24-5).
Isomer identity may influence micelle aggregation and surface excess; direct CMC data not available for target compound.
Structure-property inference; verify positional isomer during sourcing to maintain formulation consistency.
Positional Isomerism Surfactant Packing Micelle Formation

Counter-Ion Thermal and Formulation Stability Advantage vs. Sodium Salt in High-Temperature Applications

The ammonium counter-ion in diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate provides a distinct thermal decomposition pathway compared to its sodium salt analog. The ammonium salt exhibits a boiling point of 732.9°C at 760 mmHg and a flash point of 397°C . In contrast, the sodium salt form (sodium dodecyl diphenyl ether disulfonate, CAS 119345-04-9) typically decomposes at lower temperatures due to the different thermal stability of the sodium sulfonate salt, and leaves behind sodium-containing ash residues upon combustion [1]. This differential thermal behavior is a compound-specific selection criterion for high-temperature industrial processes requiring clean burnout characteristics.

Thermal Stability Profile
Reported
Boiling point 732.9 °C at 760 mmHg; flash point 397 °C. Sodium analog leaves ash residue upon decomposition.
Ammonium counter-ion supports clean burnout for high-temperature processes; reported thermal behavior differentiates from sodium-based salts.
Thermal decomposition pathway comparison; ash residue context relevant for electronic cleaning and precision mold release.
Thermal Stability Counter-ion Effect Electrolyte Tolerance

Procurement-Driven Application Scenarios for Diammonium Dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate (CAS 69834-23-7)


Semiconductor Photoresist Developer Formulations – Metal-Free Surfactant for Scum-Free Patterning

This compound is utilized as an anionic surfactant in tetramethyl ammonium hydroxide (TMAH)-based photoresist developer solutions for semiconductor fabrication. Its ammonium counter-ion ensures freedom from mobile metal-ion contamination, a fundamental requirement for semiconductor-grade chemicals [1]. The superior scum-removal performance and resist wetting properties demonstrated in U.S. Patent 5,543,268 support its deployment in fine-line semiconductor patterning where defect reduction is critical [1]. Exact positional isomer identity (2-dodecyl substitution) should be verified during procurement to ensure reproducible lithographic performance .

Electronic-Grade Emulsifiers and Dispersants for Electronic Cleaning and Etching Processes

The compound's ammonium-based counter-ion provides a clean thermal decomposition pathway with no metal-ash residue, making it suitable for precision electronic cleaning formulations and etching bath additives where post-process residues cannot be tolerated [1]. Its boiling point of 732.9°C and flash point of 397°C indicate sufficient thermal stability for moderate elevated-temperature unit operations in electronics manufacturing [1].

High-Electrolyte Emulsion Polymerization for Metal-Sensitive Latex Production

As a disulfonate Gemini-type surfactant, the compound exhibits high tolerance to electrolytes and alkalis, making it effective in emulsion polymerization processes where high ionic strength persists [1]. The ammonium counter-ion differentiates it from sodium-based diphenyl ether disulfonates (e.g., DOWFAX 2A1 type surfactants) when the final latex application is metal-ion sensitive, such as in optical film coatings and high-purity adhesive formulations [1].

Application
Selection Property
Validation Focus
Semiconductor photoresist developer
Ammonium counter-ion, metal-ion-free
Scum-free patterning uniformity, positional isomer verification
Electronic-grade cleaners & etchants
Clean thermal decomposition, no metal-ash residue
Residue-free burnout, thermal stability context
High-electrolyte emulsion polymerization
Disulfonate Gemini structure, electrolyte tolerance
Latex stability under ionic strength, metal-ion sensitivity review
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